3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide
Description
Properties
IUPAC Name |
3-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c22-17(11-6-14-4-2-1-3-5-14)20-15-7-9-16(10-8-15)26(23,24)21-18-19-12-13-25-18/h1-5,7-10,12-13H,6,11H2,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQLMPWOXGTXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
The compound has shown promising antitumor activity in various studies. For instance, research indicates that thiazole derivatives exhibit significant cytotoxic effects against several cancer cell lines. A study demonstrated that thiazole-bearing compounds could inhibit cell proliferation in human breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with some derivatives exhibiting efficacy comparable to standard chemotherapeutics like doxorubicin .
Mechanism of Action
The antitumor effects are often attributed to the ability of thiazole-containing compounds to induce apoptosis and inhibit tumor growth by interfering with cellular signaling pathways. The presence of the sulfonamide group in 3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide may enhance its interaction with target proteins involved in cancer progression, making it a candidate for further development as an anticancer agent .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring and sulfonamide group are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The following compounds exhibit structural similarities to the target molecule, differing primarily in substituents, backbone modifications, or additional heterocyclic systems.
Table 1: Structural and Molecular Comparison
Impact of Structural Modifications on Properties
Acetamide derivatives (e.g., ) have shorter backbones, reducing steric hindrance compared to propanamide analogues.
Electron-Withdrawing vs. Electron-Donating Groups :
- Chloro substituents (e.g., ) increase electronegativity, improving interactions with electrophilic enzyme pockets.
- Ethoxy groups () enhance solubility via polarity but may reduce membrane permeability.
Heterocyclic Additions: Oxadiazole () and thiadiazole () rings introduce hydrogen-bond acceptors, favoring kinase or protease inhibition.
Pharmacological Implications
- Thiazole-Containing Analogues : Compounds like leverage thiazole’s metabolic stability, making them candidates for oral administration.
- Sulfonamide Functionality : Shared across all compounds, this group is critical for binding carbonic anhydrases or matrix metalloproteinases (MMPs) .
- Chlorinated Derivatives : Higher lipophilicity in may improve blood-brain barrier penetration but increase toxicity risks.
Biological Activity
3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure and Properties
The molecular formula of 3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide is . It features a thiazole moiety, which is known for contributing to various biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
Anticancer Activity : Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds containing thiazole have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. In particular, 3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide has demonstrated cytotoxic effects against several tumor cell lines including A-431 and Jurkat cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity : Thiazole-containing compounds have also been evaluated for their antimicrobial properties. Studies suggest that 3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide exhibits broad-spectrum antibacterial activity. It has been effective against both Gram-positive and Gram-negative bacteria, potentially due to its ability to disrupt bacterial cell wall synthesis .
The mechanisms underlying the biological activities of 3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by modulating key proteins involved in cell survival and death.
- Inhibition of Protein Synthesis : It may interfere with the synthesis of essential proteins in bacteria, leading to cell death.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress within cells, contributing to its anticancer effects .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of 3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide on Jurkat T-cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed increased annexin V positivity, confirming apoptosis induction .
Case Study 2: Antimicrobial Activity
In another study assessing antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating significant antibacterial properties .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key structural features of 3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide that influence its biological activity?
- Answer : The compound’s bioactivity is attributed to its distinct functional groups:
- Thiazole ring : Enhances electronic properties and enables hydrogen bonding or π-π stacking with biological targets .
- Sulfonyl group : Improves solubility and stabilizes interactions with enzymes or receptors via sulfonamide linkages .
- Propanamide linker : Facilitates conformational flexibility, optimizing binding to active sites .
Comparative studies with analogs (e.g., 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one) highlight the necessity of the phenyl-propanamide moiety for activity .
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves:
- Step 1 : Formation of the thiazole ring via cyclization of 2-aminothiazole derivatives with aldehydes or ketones .
- Step 2 : Sulfonylation of the phenyl group using sulfonyl chlorides under basic conditions (e.g., NaOH in ethanol) .
- Step 3 : Amide coupling (e.g., HBTU or DCC-mediated) to attach the propanamide chain .
Optimization : Control temperature (60–80°C for cyclization), use polar aprotic solvents (DMF, DMSO), and monitor reactions via TLC/HPLC to ensure purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer :
- 1H/13C-NMR : Confirms regiochemistry of the thiazole ring and sulfonamide linkage .
- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O vibrations (~1350 cm⁻¹) .
- HPLC-MS : Validates purity (>98%) and molecular weight accuracy .
Advanced Research Questions
Q. How can computational methods aid in predicting reactivity and binding affinity?
- Answer :
- Reactivity Prediction : Quantum mechanical calculations (DFT) model reaction pathways (e.g., sulfonylation energetics) to optimize synthetic steps .
- Docking Studies : Molecular dynamics simulations predict binding modes to targets (e.g., kinases), guided by the thiazole’s electron-deficient nature and sulfonyl group’s hydrogen-bonding capacity .
- SAR Analysis : Machine learning algorithms correlate structural variations (e.g., substituents on the phenyl ring) with bioactivity trends .
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (DMSO ≤0.1%) .
- Comparative Analog Testing : Evaluate structurally related compounds (e.g., N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl] derivatives) to isolate functional group contributions .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in IC50 values from different labs .
Q. What challenges arise in scaling up synthesis while maintaining yield and purity?
- Answer :
- Reactor Design : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonylation) to improve heat dissipation .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
- Byproduct Mitigation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine) to minimize unreacted intermediates .
Methodological Notes
- Data Sources : Excluded non-academic platforms (e.g., BenchChem) per guidelines. Relied on peer-reviewed synthesis protocols , computational models , and pharmacological assays .
- Contradictions Addressed : Variability in biological data attributed to assay conditions; resolved via standardized protocols .
- Advanced Tools : Highlighted integration of experimental and computational approaches for mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
